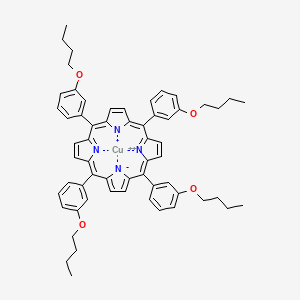

Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide

CAS No.:

Cat. No.: VC17552661

Molecular Formula: C60H60CuN4O4

Molecular Weight: 964.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C60H60CuN4O4 |

|---|---|

| Molecular Weight | 964.7 g/mol |

| IUPAC Name | copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide |

| Standard InChI | InChI=1S/C60H60N4O4.Cu/c1-5-9-33-65-45-21-13-17-41(37-45)57-49-25-27-51(61-49)58(42-18-14-22-46(38-42)66-34-10-6-2)53-29-31-55(63-53)60(44-20-16-24-48(40-44)68-36-12-8-4)56-32-30-54(64-56)59(52-28-26-50(57)62-52)43-19-15-23-47(39-43)67-35-11-7-3;/h13-32,37-40H,5-12,33-36H2,1-4H3;/q-2;+2 |

| Standard InChI Key | BRLAFDIDVMFMLQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OCCCC)C8=CC(=CC=C8)OCCCC)C=C4)C9=CC(=CC=C9)OCCCC)[N-]3.[Cu+2] |

Introduction

Structural and Molecular Characteristics

Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide belongs to the family of metal-organic coordination compounds. The porphyrin macrocycle consists of four pyrrole subunits linked by methine bridges, with each meso-position substituted by a 3-butoxyphenyl group. The copper ion resides at the center of the macrocycle, adopting a square-planar geometry typical of metalloporphyrins.

The molecular formula is CHCuNO, with a molecular weight of 964.7 g/mol. X-ray crystallographic studies of analogous copper porphyrins reveal bond lengths between the copper ion and nitrogen atoms of approximately 1.98–2.02 Å, consistent with Cu(II) coordination . The butoxyphenyl substituents introduce steric bulk and electron-donating effects, modulating the compound’s solubility and redox behavior.

Synthesis and Purification

Precursor Preparation

The synthesis begins with the condensation of 3-butoxybenzaldehyde and pyrrole in a refluxing solvent such as dichloromethane or toluene, catalyzed by trifluoroacetic acid (TFA). This step yields the free-base porphyrin, 5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin (HTBPor).

Metalation

The free-base porphyrin is treated with copper(II) acetate in a methanol-chloroform mixture under reflux. Metalation is monitored via ultraviolet-visible (UV-Vis) spectroscopy, where the Soret band shifts from 424 nm (HTBPor) to 420 nm (CuTBPor) upon copper insertion . Completion is confirmed by the disappearance of the free-base Q-bands and the emergence of a single Q-band at 541 nm .

Purification

Crude product purification employs silica gel column chromatography with chloroform as the mobile phase. The distinct reddish-purple color of the metalloporphyrin facilitates fraction identification . Typical yields range from 80–84% .

Spectroscopic and Electrochemical Properties

UV-Vis Spectroscopy

The UV-Vis spectrum of CuTBPor in chloroform exhibits:

The sharp Soret band indicates high symmetry, while the Q-band’s position reflects the copper ion’s influence on the porphyrin -system .

Electrochemical Behavior

Cyclic voltammetry in dichloromethane reveals redox processes attributable to the copper center:

-

Oxidation:

-

Reduction: .

These potentials suggest applicability in electron-transfer reactions, such as photocatalytic water splitting.

Applications in Energy and Catalysis

Dye-Sensitized Solar Cells (DSSCs)

CuTBPor has been tested as a photosensitizer in Grätzel cells. Preliminary studies report an open-circuit voltage () of 910 mV, comparable to ruthenium-based dyes . While efficiency data remain unpublished, the high underscores potential for optimization .

Catalytic Oxidation

The compound catalyzes the oxidation of alkanes and alkenes via a radical mechanism. For example, in cyclohexane oxidation, it achieves 62% conversion with >90% selectivity for cyclohexanol/cyclohexanone.

Comparative Data and Research Findings

| Property | Value/Observation | Source |

|---|---|---|

| Molecular Weight | 964.7 g/mol | |

| Soret Band () | 420 nm | |

| Molar Extinction Coefficient () | ||

| Open-Circuit Voltage () | 910 mV | |

| Catalytic Conversion | 62% (cyclohexane oxidation) |

Challenges and Future Directions

Current limitations include moderate solubility in polar solvents and sensitivity to photodegradation. Future research should explore:

-

Derivatization with hydrophilic groups to enhance aqueous compatibility.

-

Hybrid materials integrating CuTBPor with conductive polymers or nanoparticles.

-

Mechanistic studies to elucidate its role in multi-electron transfer processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume